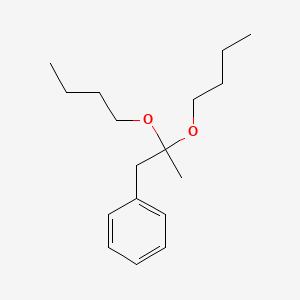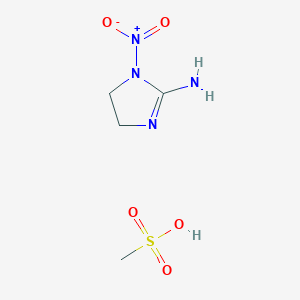
N,N-Diethyl-N-octyloctan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-octyloctan-1-aminium bromide: is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. The structure of this compound includes a long hydrophobic alkyl chain and a positively charged nitrogen atom, which is balanced by a bromide anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-octyloctan-1-aminium bromide typically involves the alkylation of N,N-diethyloctylamine with an appropriate alkyl halide, such as octyl bromide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-N-octyloctan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ion.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce N,N-Diethyl-N-octyloctan-1-aminium hydroxide.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-N-octyloctan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) makes it valuable in various chemical reactions.
Biology: In biological research, this compound can be used to study membrane interactions due to its surfactant properties. It can also be employed in the preparation of liposomes and other vesicular structures.
Medicine: While not commonly used directly in medicine, derivatives of quaternary ammonium compounds are often explored for their antimicrobial properties. This compound may serve as a model compound in such studies.
Industry: In industrial applications, this compound is used in formulations for cleaning agents, disinfectants, and fabric softeners. Its surfactant properties help in emulsifying and solubilizing various substances.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-octyloctan-1-aminium bromide primarily involves its surfactant properties. The compound can disrupt lipid bilayers, leading to increased permeability of cell membranes. This property is particularly useful in applications requiring the solubilization of hydrophobic compounds or the disruption of microbial cell membranes.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-N-octyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
Comparison: N,N-Diethyl-N-octyloctan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of a bromide ion. Compared to N,N-Dimethyl-N-octyloctan-1-aminium chloride, the diethyl groups may provide different steric and electronic properties, potentially affecting its reactivity and interaction with other molecules. N-Methyl-N,N-dioctyloctan-1-aminium bromide, on the other hand, has a different alkyl substitution pattern, which can influence its solubility and surfactant behavior.
Propriétés
Numéro CAS |
94036-13-2 |
|---|---|
Formule moléculaire |
C20H44BrN |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
diethyl(dioctyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-11-13-15-17-19-21(7-3,8-4)20-18-16-14-12-10-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CVPSHAWVBADRFW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CC)(CC)CCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)


![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)

![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)


![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)

